molecular formula C18H18N4O3 B2895138 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid CAS No. 1071914-00-5

4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid

Cat. No. B2895138
CAS RN: 1071914-00-5
M. Wt: 338.367
InChI Key: CKBVXYJEFWFZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthetic Methods

Structural analysis of related compounds shows the intricacies in their chemical geometry and the steric effects influencing their properties. For example, compounds with the imidazo[4,5-b]pyridin moiety have been studied for their unique geometrical characteristics, which impact their chemical reactivity and potential biological applications (Rodier et al., 1993). Furthermore, the copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines with 3-indoleacetic acids showcases a method to derivatize such scaffolds, hinting at the versatility of these structures for synthesizing potentially bioactive molecules (Wu et al., 2021).

Optical and Biological Properties

The synthesis and characterization of polycyclic imidazo[1,2-a]pyridine analogs reveal that these compounds absorb UV radiation and exhibit fluorescence, suggesting their use in optical materials or biological imaging applications (Kielesiński et al., 2015). Additionally, the antioxidant activity of 3-selanyl-1H-indole and 3-selanylimidazo[1,2-a]pyridine derivatives, as evaluated in various in vitro assays, indicates the potential of such compounds in mitigating oxidative stress, which is a critical factor in numerous diseases (Vieira et al., 2017).

Catalytic Applications

Research into the copper-promoted regioselective intermolecular diamination of ynamides to synthesize imidazo[1,2-a]pyridines demonstrates the utility of these compounds in organic synthesis, potentially offering new pathways for the construction of complex molecules with biological relevance (Dwivedi et al., 2017).

properties

IUPAC Name

4-[4-(1H-indol-4-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-15(4-5-16(24)25)22-9-7-14-17(21-10-20-14)18(22)12-2-1-3-13-11(12)6-8-19-13/h1-3,6,8,10,18-19H,4-5,7,9H2,(H,20,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBVXYJEFWFZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=C4C=CNC4=CC=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid

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